REACTION_CXSMILES
|
ClC1C=C(Cl)C=CC=1NC(OCC)=CC([O-])=O.[Cl:18][C:19]1[CH:24]=[C:23]([C:25]([O:27][CH3:28])=[O:26])[CH:22]=[C:21]([Cl:29])[C:20]=1[NH:30]N.[Na]>>[Cl:18][C:19]1[CH:24]=[C:23]([C:25]([O:27][CH3:28])=[O:26])[CH:22]=[C:21]([Cl:29])[C:20]=1[NH2:30] |^1:31|
|
Name
|
anilino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=CC(=O)[O-])OCC)C=CC(=C1)Cl
|
Name
|
2,6 -dichloro-4-methoxycarbonylphenylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(=O)OC)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 130°-135°C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1)C(=O)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |